molecular formula C26H28N2O4 B5186804 2,6-diethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate

2,6-diethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate

Número de catálogo B5186804
Peso molecular: 432.5 g/mol
Clave InChI: FRYOWIFRPUUUDW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,6-diethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate, also known as DMBCO-Piv, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery and development.

Mecanismo De Acción

2,6-diethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate binds to the transmembrane domain of GPR35 and induces a conformational change that activates the receptor. This activation leads to the recruitment of β-arrestin and the activation of downstream signaling pathways such as the ERK1/2 and PI3K/Akt pathways. 2,6-diethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate has been shown to have a higher potency and selectivity for GPR35 compared to other G protein-coupled receptors, making it a valuable tool for studying the physiological functions of GPR35.
Biochemical and Physiological Effects
2,6-diethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate has been shown to have various biochemical and physiological effects, including the modulation of immune response, inflammation, and nociception. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, indicating its potential as an anti-inflammatory agent. 2,6-diethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate has also been shown to reduce pain sensitivity in animal models of neuropathic pain, suggesting its potential as an analgesic agent.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2,6-diethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate has several advantages for lab experiments, including its high potency and selectivity for GPR35, its well-established synthesis method, and its ability to induce downstream signaling pathways. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to establish its safety and efficacy in vivo.

Direcciones Futuras

There are several future directions for research on 2,6-diethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate, including the development of new drugs targeting GPR35 for various diseases such as inflammatory bowel disease, neuropathic pain, and cancer. Further studies are also needed to investigate the safety and efficacy of 2,6-diethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate in vivo and to elucidate the molecular mechanisms underlying its biochemical and physiological effects. Additionally, the development of new synthetic methods for 2,6-diethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate and its derivatives may lead to the discovery of novel compounds with improved potency and selectivity for GPR35.

Métodos De Síntesis

2,6-diethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate can be synthesized through a multi-step process that involves the reaction of 2-aminobenzimidazole with ethyl acetoacetate to form 2-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)but-2-en-1-one. This intermediate is then reacted with 7-hydroxy-4H-chromen-4-one and pivalic anhydride to form 2,6-diethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate. The synthesis method of 2,6-diethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate has been optimized to achieve high yields and purity, making it a suitable candidate for further research.

Aplicaciones Científicas De Investigación

2,6-diethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate has been extensively studied for its potential applications in drug discovery and development. It acts as a potent and selective agonist for the G protein-coupled receptor GPR35, which is involved in various physiological processes such as inflammation, immune response, and nociception. 2,6-diethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate has been shown to activate GPR35 in a dose-dependent manner and induce downstream signaling pathways, making it a promising target for the development of new drugs for various diseases.

Propiedades

IUPAC Name

[2,6-diethyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4/c1-7-15-13-16-21(14-20(15)32-25(30)26(3,4)5)31-19(8-2)22(23(16)29)24-27-17-11-9-10-12-18(17)28(24)6/h9-14H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYOWIFRPUUUDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)C(C)(C)C)OC(=C(C2=O)C3=NC4=CC=CC=C4N3C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-diethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.